Arsenenic acid

Vue d'ensemble

Description

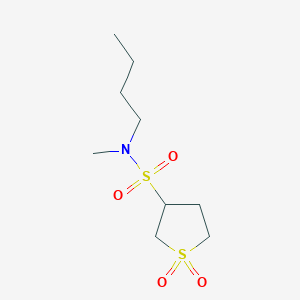

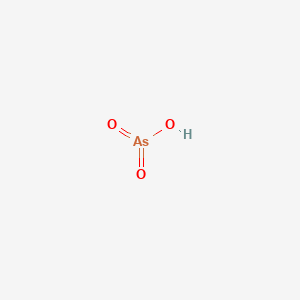

Arsenic acid, chemically represented as H3AsO4, is a chemical compound that belongs to the class of inorganic acids . It is a derivative of the element arsenic and is both an interesting and consequential material, given its unique properties, production methods, uses, and potential hazards . It is a colorless solid that absorbs water from the air .

Synthesis Analysis

The production of arsenic acid typically involves the oxidation of arsenic trioxide (As2O3) with nitric acid (HNO3). The reaction process is as follows: As2O3 + 2HNO3 → 2H3AsO4 + NO2 ↑ + H2O . This reaction is exothermic, meaning it releases heat and is thus carefully controlled to prevent overheating or any possible violent reaction .Molecular Structure Analysis

Arsenic acid is a tetrahedral species of idealized symmetry C3v with As–O bond lengths ranging from 1.66 to 1.71 Å . Being a triprotic acid, its acidity is described by three equilibria: H3AsO4 + H2O ⇌ H2AsO−4 + [H3O]+, pKa1 = 2.19 .Chemical Reactions Analysis

Arsenic acid is a strong oxidizing agent. It can be deprotonated three times, making various arsenates . Arsenic acid reacts with iodide to make iodine .Physical And Chemical Properties Analysis

As a triprotic acid, arsenic acid has the ability to donate three protons (H+ ions), resulting in a series of dissociation reactions in water . When in solid form, it presents as a deliquescent (water-absorbing) crystalline substance which is soluble in water and alcohols .Applications De Recherche Scientifique

Arsenene and Its Applications in Materials Science : Arsenene, a two-dimensional monoelemental structure of arsenic, has shown promise in the field of materials science. It exhibits unique properties that make it suitable for various applications, including electronic and optoelectronic devices, thermal management, and as a catalyst in different reactions. Studies have focused on understanding its structures, properties, and interactions with other materials for potential practical applications (Pumera & Sofer, 2017), (Kistanov et al., 2019), (Zeraati et al., 2015).

Biomedical Applications : Arsenene has also been explored for its potential in biomedical applications, particularly in cancer treatment. Research has indicated its effectiveness against acute promyelocytic leukemia cells and its biocompatibility, suggesting its promise in this field (Wang et al., 2019).

Emerging Material for Energy and Biological Applications : Arsenene, along with antimonene, has been identified as a significant material for designing devices for energy production, storage systems, and sensors, owing to its high surface area and unique optical, electrical, mechanical properties. This material has also been suggested for applications in photocatalysis, electronic and optoelectronic fields, solar cells, and more (Dongre S et al., 2022).

Nanomotors for Drug Delivery : Arsenene-based nanomotors have been developed for drug delivery applications, demonstrating their potential as nontoxic self-propelled drug carriers in biomedical fields (Rosli et al., 2020).

Electrical Contacts in Arsenene Devices : The study of electrical contact properties in monolayer arsenene devices has provided insights into optimizing these devices for high performance in electronic and optoelectronic applications (Wang et al., 2017).

Catalytic Applications : Arsenene's high specific surface area and biocompatibility make it a promising candidate for various catalytic applications, including photocatalysis, electrocatalysis, and medical catalysis (Yu et al., 2020).

Mécanisme D'action

Safety and Hazards

Arsenic acid is toxic and poses significant health risks upon exposure . Ingestion or inhalation can lead to arsenic poisoning, a severe condition that may result in symptoms ranging from gastrointestinal problems to severe neurological effects and potential death . Moreover, long-term exposure can lead to chronic health issues, including skin conditions and cancer .

Orientations Futures

The discovery of the pentavalent arsenic-containing antibiotic arsinothricin, which is effective against multidrug-resistant pathogens, illustrates the future potential of this new class of organoarsenical antibiotics . Also, oral formulations of arsenic trioxide (ATO) are being explored for the treatment of acute promyelocytic leukemia (APL) .

Propriétés

IUPAC Name |

arsenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsHO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTFXKJPNQELOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-39-4 (Parent) | |

| Record name | Arsenenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883090 | |

| Record name | Arsenenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenenic acid | |

CAS RN |

10102-53-1 | |

| Record name | Arsenenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)

![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)

![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)

![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)

![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)

![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)

![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)